molecular formula C9H10N2O2 B8411429 3-(4-Nitrophenyl)prop-2-enyl amine

3-(4-Nitrophenyl)prop-2-enyl amine

Cat. No.: B8411429
M. Wt: 178.19 g/mol
InChI Key: MJVNGMGZJDQUKM-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)prop-2-enyl amine is an aromatic amine characterized by a nitro group (-NO₂) at the para position of a phenyl ring attached to a propenyl amine chain. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (compound 1) shares the nitro-substituted phenyl moiety and participates in condensation reactions to form Schiff bases (azomethines) . The nitro group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attacks by amines on carbonyl groups in synthesis pathways .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7,10H2

InChI Key

MJVNGMGZJDQUKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Pyrazole Derivatives

Example Compound : 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1 )

  • Structure : Features a pyrazole ring fused with a 4-nitrophenyl group and a phenyl substituent.
  • Synthesis : Synthesized via condensation of 3-(4-nitrophenyl)-3-oxopropanenitrile with phenyl hydrazine .
  • Key Reactions: Reacts with chalcones to form Schiff bases (e.g., compounds 3a–c) via one-pot systems. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanocatalyst improve yields (85–92%) and reduce reaction times (20–30 min) compared to conventional heating (60–70% yield, 4–6 hours) .

Comparison :

  • Applications : Pyrazole derivatives are intermediates in pharmaceuticals and agrochemicals, whereas the target compound’s simpler structure may favor modular functionalization.

Pyrazolo-Pyrimidine Derivatives

Example Compound : [3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a )

  • Structure : Fused pyrazolo-pyrimidine system with 4-nitrophenyl and fluorophenyl groups.
  • Synthesis: Formamide-mediated cyclization of 5-amino-pyrazole precursors yields high-melting-point products (>340°C) .
  • Properties : Increased aromaticity and molecular weight contribute to elevated thermal stability (melting points >340°C) .

Comparison :

  • Complexity : The target compound lacks fused heterocycles, likely reducing melting points and synthetic complexity.
  • Electronic Effects : Fluorine substituents in 13a alter electron distribution compared to the nitro group’s strong electron-withdrawing effect in the target compound.

Nitro-Substituted Phenylalanine Analogs

Example Compound: 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid

  • Structure : Nitrotyrosine analog with hydroxyl and nitro groups on the phenyl ring.
  • Biological Relevance : Acts as a biomarker for oxidative stress, formed via peroxynitrite-mediated nitration .
  • Solubility : Hydroxyl group enhances hydrophilicity compared to the target compound’s hydrophobic propenyl chain.

Comparison :

  • Functional Groups : The carboxylic acid group in phenylalanine derivatives enables salt formation and biological activity, contrasting with the primary amine in the target compound.
  • Applications : Nitrotyrosine analogs are biologically relevant, whereas the target compound may serve as a synthetic intermediate.

Preparation Methods

Reaction Optimization

  • Catalyst System : Pd(OAc)₂ (2 mol%), PPh₃ ligand (4 mol%).

  • Solvent : Ethanol/water (3:1 v/v) at reflux.

  • Yield : 68–72% after recrystallization.

Industrial implementations utilize continuous flow reactors to enhance throughput, achieving space-time yields of 12 g·L⁻¹·h⁻¹. However, competing hydrolysis of allyl esters remains a limitation, necessitating precise pH control.

Oxidative Cross-Coupling with Copper Catalysts

Copper-mediated C–N coupling offers a redox-neutral route to β-nitrostyryl amines. Purohit et al. reported that 4-nitrostyrene reacts with ammonium acetate in the presence of CuCl₂/Cs₂CO₃, yielding this compound via a radical pathway.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Cu Catalyst Loading10 mol% CuCl₂83% yield
BaseCs₂CO₃ (2 eq)Prevents Cu(OH)₂ precipitation
OxidantO₂ (balloon)Facilitates Cu(I)→Cu(II) cycling

This method avoids pre-functionalized starting materials but suffers from moderate regioselectivity (E:Z = 4:1).

Metal-Free Decarboxylative Petasis Reaction

A breakthrough three-component reaction developed by ACS researchers combines 4-nitrobenzaldehyde, morpholine, and allylboronic acid pinacol ester under mild conditions. The mechanism proceeds through:

  • Formation of an iminium intermediate from aldehyde and amine.

  • Boronate-assisted decarboxylative allylation.

  • Tautomerization to the enamine.

Optimized Conditions :

  • Solvent: THF/H₂O (9:1)

  • Temperature: 25°C

  • Yield: 89% with >20:1 E-selectivity

This method’s simplicity and absence of transition metals make it ideal for gram-scale synthesis, though boronic ester costs may limit industrial adoption.

Comparative Analysis of Synthetic Methods

MethodYield (%)Selectivity (E:Z)ScalabilityCost Index
Chlorination-Mediated41–99>50:1ModerateHigh
Pd-Catalyzed Allylation68–7210:1HighMedium
Cu Cross-Coupling75–834:1LowLow
Petasis Reaction89>20:1HighMedium

*Cost Index reflects relative expenses of catalysts and specialized reagents.

Mechanistic Insights and Side-Reaction Mitigation

Nitro Group Reactivity

The electron-withdrawing nitro substituent accelerates conjugate addition but promotes undesired reductions. Employing mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) minimizes nitro→amine conversion during workup.

Stereochemical Control

π-Stacking interactions between the nitroarene and catalyst ligands predominantly dictate E-selectivity. Bulky ligands like BINAP enhance stereocontrol in metal-mediated routes .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer : Synthesize analogs with:
  • Nitro-group replacements : Cyano or trifluoromethyl groups.
  • Stereochemical variations : E vs. Z isomers via photoirradiation.
    Assess using multivariate regression (e.g., PLS analysis) linking logP, molar refractivity, and bioactivity .

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